1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole
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Overview
Description
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a sulfonyl group attached to a triazole ring, with a dichloromethylphenyl substituent
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and 1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichloro-5-methylbenzenesulfonyl chloride is added to a solution of 1,2,4-triazole in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is an electron-withdrawing group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole can be compared with other sulfonyl triazoles and related compounds:
1-(2,4-Dichlorophenyl)sulfonyl-1,2,4-triazole: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)sulfonyl-1,2,4-triazole: The presence of fluorine atoms instead of chlorine can lead to different chemical properties and applications.
1-(2,4-Dimethylphenyl)sulfonyl-1,2,4-triazole: The additional methyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2S/c1-6-2-9(8(11)3-7(6)10)17(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWQDDOFQBYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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